

"physicochemical properties of Methyl 4-bromo-3-(bromomethyl)benzoate"

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | Methyl 4-bromo-3-(bromomethyl)benzoate |
| Cat. No.: | B185944 |

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An In-depth Technical Guide to Methyl 4-bromo-3-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-(bromomethyl)benzoate is a halogenated aromatic ester with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive benzylic bromide and an aryl bromide, allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its chemical reactivity and potential applications in drug discovery.

Physicochemical Properties

The available data for **Methyl 4-bromo-3-(bromomethyl)benzoate** is summarized below. Due to the limited information on this specific compound, some properties have been calculated or inferred from closely related analogues.

| Property | Value | Source |
|--------------------|--|---|
| CAS Number | 142031-67-2 | [1] |
| Molecular Formula | C ₉ H ₈ Br ₂ O ₂ | [1] |
| Molecular Weight | 307.97 g/mol | [2] |
| Physical Form | Solid, Semi-solid, or Liquid Lump | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C; Sealed in a dry place at room temperature | [1] [2] |
| InChI Key | GRJDNFSKEWOMIM- UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)c1ccc(Br)c(c1)CBr | Inferred |

Synthesis

A detailed experimental protocol for the synthesis of **Methyl 4-bromo-3-(bromomethyl)benzoate** is not explicitly available in the reviewed literature. However, a plausible and efficient method is the radical bromination of the commercially available precursor, Methyl 4-bromo-3-methylbenzoate, using N-bromosuccinimide (NBS). This method is widely used for the selective bromination of benzylic positions.[\[3\]](#)[\[4\]](#)

Proposed Experimental Protocol: Radical Bromination

Materials:

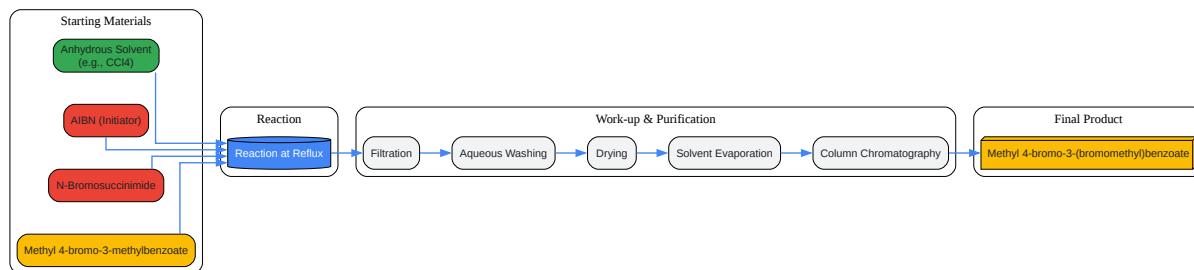
- Methyl 4-bromo-3-methylbenzoate
- N-Bromosuccinimide (NBS)
- A radical initiator, e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Anhydrous solvent, e.g., Carbon tetrachloride (CCl₄) or Acetonitrile

- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 eq) in the chosen anhydrous solvent.
- Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 eq of AIBN).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **Methyl 4-bromo-3-(bromomethyl)benzoate**.

Synthesis Workflow Diagram

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Caption: Proposed workflow for the synthesis of **Methyl 4-bromo-3-(bromomethyl)benzoate**.

Chemical Reactivity and Potential Applications

The synthetic utility of **Methyl 4-bromo-3-(bromomethyl)benzoate** stems from the differential reactivity of its two bromine substituents. The benzylic bromide at the 3-position is highly susceptible to nucleophilic substitution reactions, while the aryl bromide at the 4-position is amenable to metal-catalyzed cross-coupling reactions. This allows for a stepwise and controlled introduction of various functional groups.

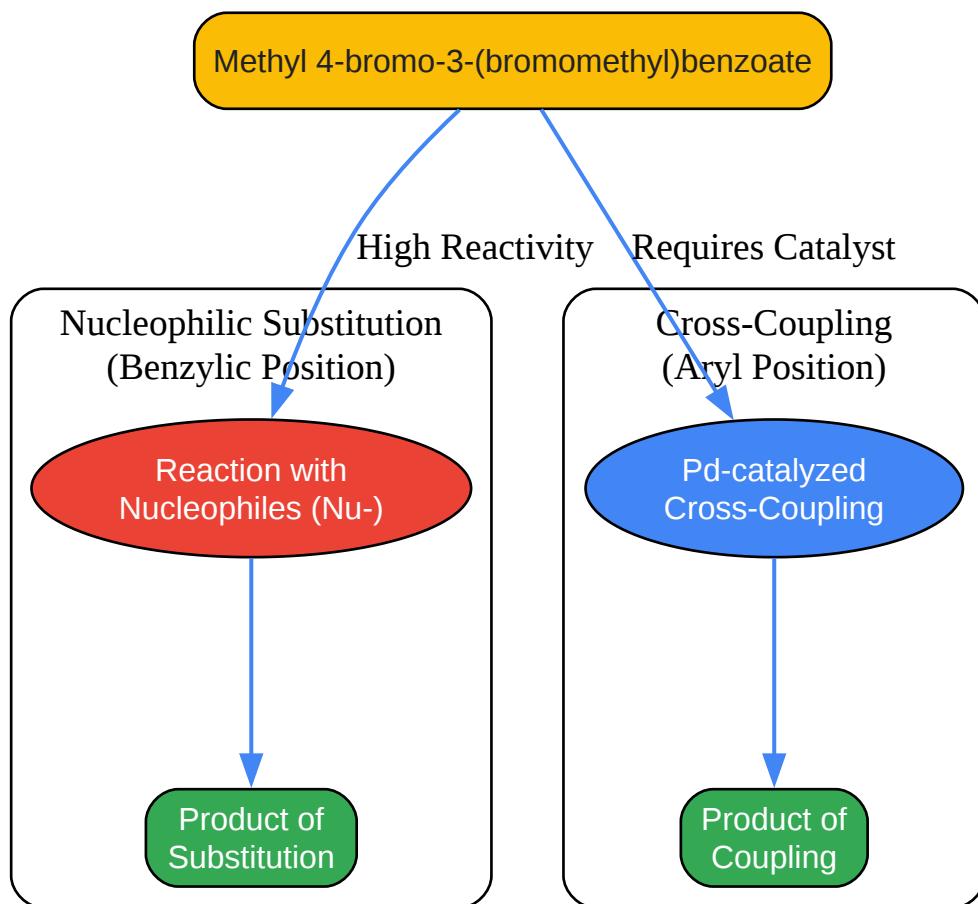
Key Reactions:

- Nucleophilic Substitution at the Benzylic Position:** The bromomethyl group can react with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce diverse side chains.

- Palladium-Catalyzed Cross-Coupling at the Aryl Position: The aryl bromide can participate in reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.

This dual reactivity makes **Methyl 4-bromo-3-(bromomethyl)benzoate** a valuable intermediate for the synthesis of complex molecules, including those with potential biological activity. Its structural analogues are known to be used in the preparation of anti-HIV agents and aldose reductase inhibitors.^[5]

Reactivity Diagram



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Caption: Differential reactivity of **Methyl 4-bromo-3-(bromomethyl)benzoate**.

Spectral Data (Predicted)

While experimental spectral data for **Methyl 4-bromo-3-(bromomethyl)benzoate** is not readily available, the expected features can be predicted based on its structure and data from analogous compounds.[\[5\]](#)[\[6\]](#)

- ¹H NMR:
 - A singlet for the methyl ester protons (~3.9 ppm).
 - A singlet for the benzylic methylene protons of the bromomethyl group (~4.5-4.9 ppm).
 - Aromatic protons in the range of ~7.5-8.2 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
- ¹³C NMR:
 - A peak for the methyl ester carbon (~52 ppm).
 - A peak for the benzylic carbon of the bromomethyl group (~30-35 ppm).
 - Aromatic carbon peaks in the range of ~120-140 ppm.
 - A peak for the carbonyl carbon of the ester (~165 ppm).
- IR Spectroscopy:
 - A strong carbonyl (C=O) stretching band for the ester at ~1720-1740 cm⁻¹.
 - C-H stretching bands for the aromatic and methyl groups.
 - C-Br stretching bands.
- Mass Spectrometry:
 - The molecular ion peak (M⁺) would show a characteristic isotopic pattern for two bromine atoms.

Safety and Handling

Methyl 4-bromo-3-(bromomethyl)benzoate is classified as a hazardous substance.[\[1\]](#)

- Signal Word: Danger
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H314: Causes severe skin burns and eye damage.
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - Avoid breathing dust/fume/gas/mist/vapors/spray.
 - In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Conclusion

Methyl 4-bromo-3-(bromomethyl)benzoate is a promising, albeit not extensively studied, chemical intermediate. Its distinct reactive sites offer significant opportunities for the synthesis of diverse and complex organic molecules. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, which should aid researchers in leveraging its potential in drug discovery and development. Further investigation into its reactivity and applications is warranted to fully explore its synthetic utility.

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